N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9
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Overview
Description
N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 is a stable isotope-labeled compound used primarily in environmental testing and research. It is a perfluoroalkylated substance, which means it contains a perfluorinated carbon chain. These compounds are known for their stability and resistance to degradation, making them useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 typically involves the reaction of perfluorooctanesulfonyl fluoride with N-ethyl-N-(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final compound, which is essential for its use as a stable isotope-labeled standard.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced analytical techniques to ensure the quality and consistency of the final product. The compound is typically produced in solution form, such as in methanol:water mixtures, to facilitate its use in various analytical applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the sulfonamide group can yield an amine .
Scientific Research Applications
N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 is used in a wide range of scientific research applications, including:
Environmental Testing: As a stable isotope-labeled standard, it is used to quantify perfluoroalkyl substances in environmental samples.
Analytical Chemistry: It serves as a reference material for the development and validation of analytical methods.
Biological Studies: The compound is used to study the behavior and effects of perfluoroalkyl substances in biological systems.
Industrial Applications: It is used in the development of new materials and products that require the unique properties of perfluoroalkyl substances
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 involves its interaction with various molecular targets and pathways. The perfluorinated carbon chain imparts stability and resistance to degradation, allowing the compound to persist in various environments. The sulfonamide group can interact with biological molecules, potentially affecting their function and activity. The deuterium atoms in the compound provide a unique signature that can be detected using advanced analytical techniques .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide: The non-deuterated version of the compound.
Perfluorooctanesulfonamide: Lacks the ethyl and hydroxyethyl groups.
N-Methyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide: Contains a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 is unique due to the presence of deuterium atoms, which make it a valuable stable isotope-labeled standard. This feature allows for precise quantification and tracking in various analytical applications, setting it apart from similar compounds .
Properties
CAS No. |
1265205-96-6 |
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Molecular Formula |
C12H10F17NO3S |
Molecular Weight |
580.31 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,2-pentadeuterioethyl)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octane-1-sulfonamide |
InChI |
InChI=1S/C12H10F17NO3S/c1-2-30(3-4-31)34(32,33)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h31H,2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChI Key |
HUFHNYZNTFSKCT-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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